molecular formula C26H25NO5S B1675705 (S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid CAS No. 401789-93-3

(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid

Cat. No.: B1675705
CAS No.: 401789-93-3
M. Wt: 463.5 g/mol
InChI Key: KWSPYUOBNIMILB-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 510929 is a synthetic organic compound that acts as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma. These receptors are part of the nuclear hormone receptor family and play crucial roles in the regulation of glucose and lipid homeostasis. LY 510929 was initially developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus and hyperlipidemia .

Preparation Methods

The synthesis of LY 510929 involves the formation of alpha-aryloxy-alpha-methylhydrocinnamic acids. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

LY 510929 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: LY 510929 can undergo substitution reactions where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a model molecule in studies involving peroxisome proliferator-activated receptor agonists.

    Biology: LY 510929 is utilized in research to understand the biological roles of peroxisome proliferator-activated receptors in glucose and lipid metabolism.

    Medicine: The compound has been investigated for its therapeutic potential in treating type 2 diabetes mellitus and hyperlipidemia. .

    Industry: LY 510929 is used in the development of new drugs targeting peroxisome proliferator-activated receptors.

Mechanism of Action

LY 510929 exerts its effects by binding to and activating peroxisome proliferator-activated receptors alpha and gamma. These receptors regulate the expression of genes involved in glucose and lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha leads to increased beta-oxidation of fatty acids, while activation of peroxisome proliferator-activated receptor gamma improves insulin sensitivity and glucose homeostasis .

Comparison with Similar Compounds

LY 510929 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptors alpha and gamma. Similar compounds include:

LY 510929 stands out due to its ability to simultaneously target both receptors, potentially offering superior therapeutic benefits in managing glucose and lipid levels.

Properties

CAS No.

401789-93-3

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-methyl-3-[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropanoic acid

InChI

InChI=1S/C26H25NO5S/c1-18-22(27-24(31-18)23-9-6-16-33-23)14-15-30-20-12-10-19(11-13-20)17-26(2,25(28)29)32-21-7-4-3-5-8-21/h3-13,16H,14-15,17H2,1-2H3,(H,28,29)/t26-/m0/s1

InChI Key

KWSPYUOBNIMILB-SANMLTNESA-N

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C[C@@](C)(C(=O)O)OC4=CC=CC=C4

SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)CC(C)(C(=O)O)OC4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)CC(C)(C(=O)O)OC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid
2-methyl-MTOEPPPA
LY 510929
LY-510929
LY510929

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
Reactant of Route 2
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
Reactant of Route 3
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid

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